OX2R Selectivity: Seltorexant's 100-Fold Preference Over OX1R vs. DORAs
Seltorexant exhibits approximately 100-fold (~2-log) selectivity for OX2R over OX1R. In radioligand binding assays, Seltorexant demonstrates a pKi of 8.0 ± 0.1 for human OX2R versus pKi = 6.1 ± 0.2 for human OX1R, representing a 79-fold affinity difference . In contrast, DORAs suvorexant, lemborexant, and daridorexant exhibit dual antagonism with OX2R/OX1R selectivity ratios of approximately 1–10-fold, resulting in simultaneous blockade of both receptor subtypes [1].
| Evidence Dimension | OX2R vs. OX1R binding affinity (pKi) |
|---|---|
| Target Compound Data | Human OX2R pKi = 8.0 ± 0.1; Human OX1R pKi = 6.1 ± 0.2 (79-fold selectivity) |
| Comparator Or Baseline | DORAs (suvorexant, lemborexant, daridorexant): OX2R/OX1R selectivity ratio ≈ 1–10-fold |
| Quantified Difference | Seltorexant: ~79–100-fold selectivity; DORAs: ~1–10-fold selectivity (≥8× greater selectivity) |
| Conditions | Radioligand binding assays using membranes from CHO cells expressing recombinant human OX1R and OX2R |
Why This Matters
OX2R-selective antagonism preserves OX1R-mediated signaling pathways potentially involved in cognitive and reward functions, while DORA-induced OX1R blockade may produce distinct off-target effects.
- [1] de Souza Sena CP, et al. Unveiling the binding mechanism of orexin 2 receptor antagonists with computational chemistry. Phys Chem Chem Phys. 2026; Advance Article. DOI: 10.1039/D5CP03790E. View Source
